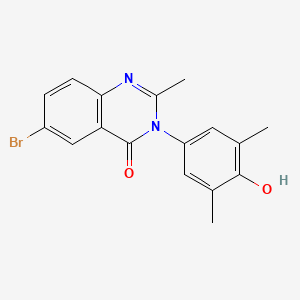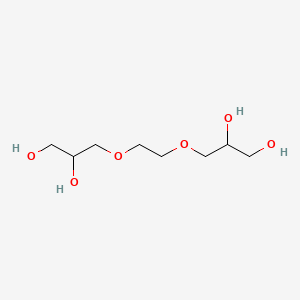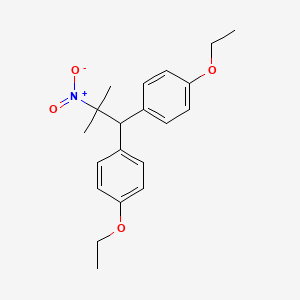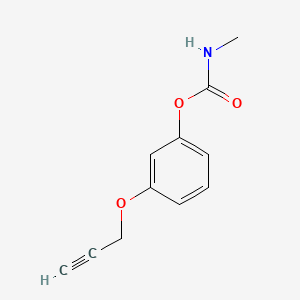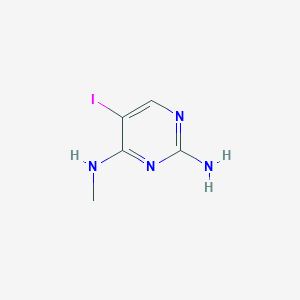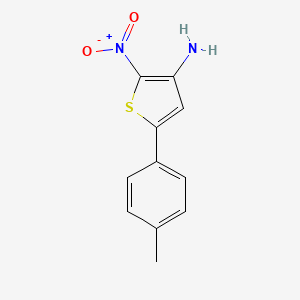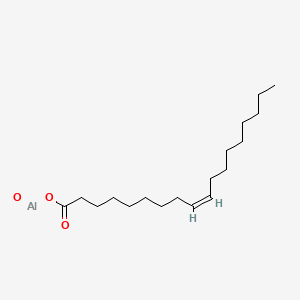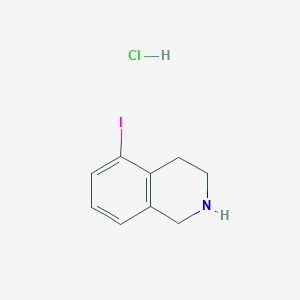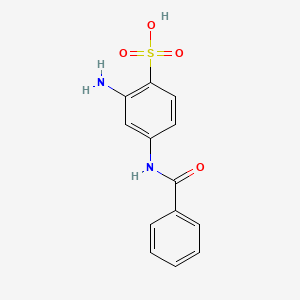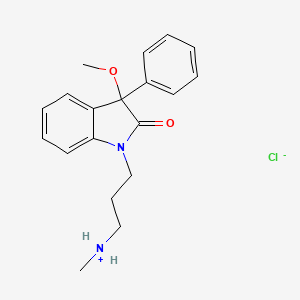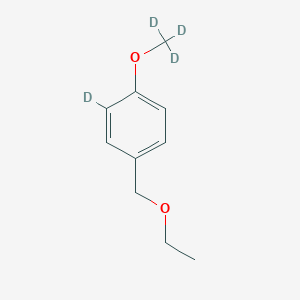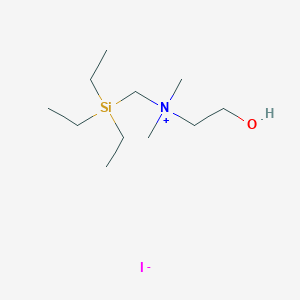
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This specific compound is characterized by the presence of a triethylsilylmethyl group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction proceeds via the nucleophilic substitution mechanism, where the tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents such as DMSO or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of quaternary ammonium salts with different substituents.
Scientific Research Applications
Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. The compound can also interact with ion channels, affecting their function and leading to changes in cellular ion balance.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, dimethyl(2-hydroxyethyl)-, iodide
- Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
- Ammonium, dimethyl(2-hydroxyethyl)(triethylgermylmethyl)-, iodide
Uniqueness
The presence of the triethylsilylmethyl group in Ammonium, dimethyl(2-hydroxyethyl)(triethylsilylmethyl)-, iodide imparts unique properties to the compound. This group enhances the lipophilicity of the molecule, allowing it to interact more effectively with biological membranes. This makes the compound particularly useful in applications where membrane interaction is important, such as in drug delivery and the study of ion channels.
Properties
CAS No. |
21654-73-9 |
|---|---|
Molecular Formula |
C11H28INOSi |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C11H28NOSi.HI/c1-6-14(7-2,8-3)11-12(4,5)9-10-13;/h13H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QCMRYXAOMLACLY-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


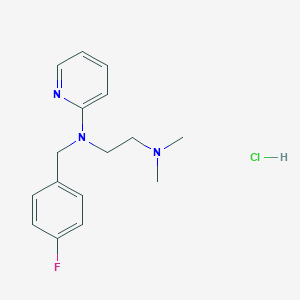
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
